molecular formula C9H8BrNO4 B3048893 Methyl 2-(3-bromo-4-nitrophenyl)acetate CAS No. 185200-33-3

Methyl 2-(3-bromo-4-nitrophenyl)acetate

Cat. No.: B3048893
CAS No.: 185200-33-3
M. Wt: 274.07 g/mol
InChI Key: YRVHCAKUFXGWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromo-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

185200-33-3

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 2-(3-bromo-4-nitrophenyl)acetate

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3

InChI Key

YRVHCAKUFXGWNU-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-(3-bromo-4-nitrophenyl)malonic acid tert-butyl ester methyl ester (1.18 g) obtained in Example 4 a) was dissolved in chloroform (10 mL), trifluoroacetic acid (10 g) was added thereto under ice-cooling, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured gradually into ice and saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate and concentrated to give the title compound (0.820 g) as a pale yellow oil.
Name
2-(3-bromo-4-nitrophenyl)malonic acid tert-butyl ester methyl ester
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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